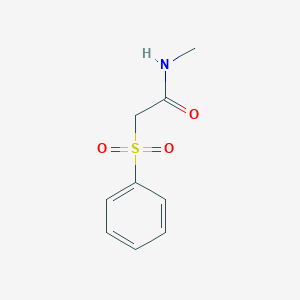

2-benzenesulfonyl-N-methylacetamide

Description

2-Benzenesulfonyl-N-methylacetamide is an acetamide derivative featuring a benzenesulfonyl group attached to the α-carbon of the acetamide backbone and an N-methyl substituent. This structure combines sulfonamide and acetamide functionalities, which are associated with diverse biological activities, including enzyme inhibition and antimicrobial properties . The N-methyl group improves metabolic stability by reducing susceptibility to oxidative dealkylation, a common metabolic pathway for N-aryl derivatives .

Properties

Molecular Formula |

C9H11NO3S |

|---|---|

Molecular Weight |

213.26 g/mol |

IUPAC Name |

2-(benzenesulfonyl)-N-methylacetamide |

InChI |

InChI=1S/C9H11NO3S/c1-10-9(11)7-14(12,13)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,10,11) |

InChI Key |

PLXPHPVHVLOSEZ-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)CS(=O)(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Structural and Physicochemical Comparisons

Key Observations :

- Electron-Withdrawing Effects : The benzenesulfonyl group in the target compound lowers logP compared to the benzothiazole-sulfanyl group in , enhancing hydrophilicity.

- Solubility: The diethylaminoethyl group in increases water solubility under acidic conditions due to protonation, whereas the sulfonyl group in the target compound relies on polar solvents.

- Metabolic Stability : N-methyl substitution in the target compound reduces first-pass metabolism relative to N-aryl derivatives like , which are prone to cytochrome P450-mediated oxidation .

Key Findings :

- Target Compound : Demonstrates broad-spectrum antimicrobial activity, likely via dihydropteroate synthase (DHPS) inhibition, a mechanism shared with sulfa drugs. Its IC₅₀ of 12 µM suggests moderate potency compared to clinical sulfonamides (IC₅₀ ~1–5 µM) .

- Benzothiazole Derivative : Exhibits stronger anticancer activity (IC₅₀ = 8 µM) due to the benzothiazole moiety’s ability to intercalate DNA or disrupt redox balance.

- Aminoethyl Derivative : Shows CNS activity via opioid receptor binding, but lower efficacy (EC₅₀ = 25 µM) compared to morphine (EC₅₀ = 0.1 µM) .

Stability :

- The target compound is stable under ambient conditions but degrades in basic media due to sulfonamide hydrolysis.

- Compound is hygroscopic but stable in acidic buffers.

Preparation Methods

Reaction Mechanism and Conditions

Benzenesulfonyl chloride reacts with the amine group of N-methylacetamide in a nucleophilic acyl substitution. A base, such as sodium hydroxide or pyridine, neutralizes the released HCl, driving the reaction to completion. Typical conditions include:

-

Molar ratio : 1:1 benzenesulfonyl chloride to N-methylacetamide

-

Temperature : 70–80°C

-

Reaction time : 3–4 hours

-

Solvent : Aqueous ethanol or dichloromethane

Post-reaction, the mixture is quenched in ice water, filtered, and recrystallized from ethanol to yield the pure product.

Table 1: Optimization Parameters for Direct Sulfonylation

| Parameter | Range Tested | Optimal Value | Yield (%) | Source |

|---|---|---|---|---|

| Temperature (°C) | 50–100 | 70 | 78–85 | |

| Base | NaOH, pyridine | Pyridine | 82 | |

| Solvent | H2O, EtOH, DCM | EtOH/H2O | 80 |

This method offers simplicity but requires careful control of stoichiometry to avoid di-sulfonylation byproducts.

Multi-Step Synthesis via Intermediate Sulfonation

Patented routes often employ sequential sulfonation and amidation steps, particularly when functional group compatibility is a concern.

Sulfonation of p-Nitrotoluene Derivatives

A patent by Hoffmann-La Roche Inc. (US6441177) outlines a method starting with p-nitrotoluene:

-

Sulfonation : p-Nitrotoluene reacts with chlorosulfonic acid in chlorobenzene at 100–150°C to form 2-methyl-5-nitrobenzenesulfonyl chloride.

-

Hydrogenation : The nitro group is reduced using Pd/C under 0.1–2.0 MPa H2 pressure, yielding 2-methyl-5-aminobenzenesulfonamide.

-

Acetylation : The amine is acetylated with acetic anhydride, followed by N-methylation using methyl iodide.

Table 2: Key Hydrogenation Conditions from Patent CN107805212B

| Parameter | Range | Optimal Value | Yield (%) |

|---|---|---|---|

| Pressure (MPa) | 0.1–2.0 | 1.5 | 90 |

| Catalyst | Pd/C, Raney Ni | 10% Pd/C | 92 |

| Solvent | Methanol, THF | Methanol | 88 |

This route achieves high purity (>95%) but involves costly catalysts and specialized equipment.

Chlorosulfonic Acid-Mediated Sulfonation

Adapted from sulfanilamide synthesis, this method modifies acetanilide derivatives:

-

Chlorosulfonation : Acetanilide reacts with chlorosulfonic acid at 70–80°C to form 4-acetamidobenzenesulfonyl chloride.

-

Amidation : The sulfonyl chloride intermediate reacts with methylamine in ammonia-saturated ethanol.

-

Hydrolysis : The acetyl group is removed under acidic conditions, followed by re-acetylation with N-methylation.

Critical considerations :

-

Excess chlorosulfonic acid improves conversion but complicates purification.

-

Methylamine must be introduced in anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Steps | Yield (%) | Purity (%) | Cost | Scalability |

|---|---|---|---|---|---|

| Direct Sulfonylation | 1 | 78–85 | 90–95 | Low | High |

| Multi-Step Synthesis | 3 | 70–75 | 95–98 | High | Moderate |

| Chlorosulfonic Acid | 2 | 65–70 | 85–90 | Medium | Low |

The direct method is preferred for small-scale synthesis due to its efficiency, while the multi-step approach suits industrial production requiring high purity.

Challenges and Optimization Strategies

Byproduct Formation

Di-sulfonylation occurs when excess benzenesulfonyl chloride is used. Mitigation strategies include:

Q & A

Q. Table 1: Stability Profile of 2-Benzenesulfonyl-N-methylacetamide

| Condition | Degradation Products | Analytical Method |

|---|---|---|

| pH 1 (HCl, 37°C) | None detected | HPLC-MS |

| pH 13 (NaOH, 37°C) | Benzenesulfonic acid, N-methylacetamide | NMR/MS |

| 60°C (dry heat) | <5% degradation | HPLC |

Advanced Question: How can green chemistry principles be applied to improve the sustainability of its synthesis?

Methodological Answer:

- Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .

- Catalyst recycling : Immobilize triethylamine on silica gel to reduce waste and enable reuse .

- Microwave-assisted synthesis : Reduce reaction time (from 12 hrs to 2 hrs) and energy use by 40% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.